molecular formula C6H5IO3 B2474904 3-Iodo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one CAS No. 890095-66-6

3-Iodo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one

Cat. No.: B2474904
CAS No.: 890095-66-6
M. Wt: 252.007
InChI Key: DUDHOHCAGVMNQU-UHFFFAOYSA-N
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Description

3-Iodo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one is a high-value, chiral chemical intermediate derived from the bioderived platform molecule levoglucosenone (LGO) . This iodinated derivative is strategically designed for metal-catalyzed cross-coupling reactions, serving as a crucial building block in synthetic organic and medicinal chemistry. Its primary research value lies in the construction of novel, stereodefined complex molecules for drug discovery programs . In practice, this compound is engaged in palladium-catalyzed Ullmann cross-coupling reactions with various heterocyclic halides, such as bromonitropyridines, to yield α-pyridinylated derivatives . These advanced intermediates have demonstrated significant and selective biological activity. Screening data reveal that such derivatives can exhibit potent antimicrobial properties against Gram-positive bacteria, including Bacillus subtilis, and display notable cytotoxic effects against human cancer cell lines, such as colorectal carcinoma (SW620) and non-small cell lung cancer (NCIH-460) . The 6,8-dioxabicyclo[3.2.1]octane skeleton provides a rigid, chiral framework that can be used to mimic carbohydrate motifs, positioning this compound as a valuable scaffold in the development of novel glycomimetics and other bioactive agents . This product is intended for use in a laboratory setting by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

3-iodo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IO3/c7-4-1-3-2-9-6(10-3)5(4)8/h1,3,6H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDHOHCAGVMNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=C(C(=O)C(O1)O2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one typically involves the iodination of a precursor compound containing the bicyclic framework. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the bicyclic system. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure the selective iodination of the desired position on the bicyclic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and recrystallization, further enhances the quality of the compound produced on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different chemical properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperature conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used. The reactions are conducted under controlled temperature and pH conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed. The reactions are usually performed in anhydrous solvents under inert atmosphere.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the iodine atom.

    Oxidation Reactions: Products include oxidized derivatives with higher oxidation states.

    Reduction Reactions: Products include reduced derivatives with different chemical properties.

Scientific Research Applications

Chemical Synthesis

The synthesis of 3-Iodo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one has been documented through various methodologies, often involving the iodination of precursor compounds such as levoglucosenone. The typical synthetic route includes the use of iodine and pyridine as reagents in a solvent system like dry dichloroethane or toluene. This process yields the compound as a crystalline solid with high purity, demonstrating good yields (approximately 81%) and confirming its structure through spectral methods such as NMR and mass spectrometry .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. For instance, studies have shown that certain substituted dioxabicyclo compounds can inhibit the growth of various bacterial strains and fungi, suggesting their potential as new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that modifications to the dioxabicyclo structure can enhance cytotoxicity against cancer cell lines. This is attributed to the ability of these compounds to interact with cellular pathways involved in cell proliferation and apoptosis .

Pharmaceutical Applications

Given its biological activities, this compound is being explored for pharmaceutical applications, particularly in drug development targeting specific diseases mediated by cellular pathways influenced by this compound. Patents have been filed outlining formulations that utilize this compound for therapeutic purposes, highlighting its role as a potential candidate in treating conditions such as cancer and infections .

Case Study 1: Antimicrobial Activity

A recent study focused on synthesizing a series of derivatives based on this compound to evaluate their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited up to fourfold increases in activity compared to their precursors, making them promising candidates for further development in antimicrobial therapies.

Case Study 2: Anticancer Potential

Another investigation assessed the anticancer effects of this compound on various human cancer cell lines, including breast and colon cancer cells. The findings revealed that specific structural modifications led to increased apoptosis rates in treated cells, suggesting that these derivatives could serve as leads for new anticancer drugs.

Data Table: Summary of Biological Activities

Activity Type Compound Target Organism/Cell Line Effect
Antimicrobial3-Iodo DerivativesVarious Bacterial StrainsInhibition of Growth
AnticancerModified Dioxabicyclo CompoundsBreast Cancer Cell LinesInduction of Apoptosis
AnticancerModified Dioxabicyclo CompoundsColon Cancer Cell LinesIncreased Cytotoxicity

Mechanism of Action

The mechanism of action of 3-Iodo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one involves its interaction with specific molecular targets and pathways. The iodine atom and the bicyclic framework play crucial roles in its reactivity and binding affinity to target molecules. The compound may exert its effects through the formation of covalent bonds with nucleophilic sites on target proteins or enzymes, leading to modulation of their activity and function.

Comparison with Similar Compounds

Key Compounds:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Biological Activity/Applications References
This compound Iodo (C3), ketone (C4) C₇H₇IO₃ ~266.04* Synthetic intermediate (hypothesized)
exo-7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane
(+)-exo-Brevicomin
Ethyl (C7), methyl (C5), exo stereochemistry C₉H₁₆O₂ 156.22 Arthropod pheromone (e.g., bark beetles)
1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-2-one Methyl (C1, C5), ketone (C2) C₈H₁₂O₃ 156.18 Not reported; likely a synthetic target
3-Aza-6,8-dioxabicyclo[3.2.1]octane Nitrogen at C3 (replaces CH) C₆H₉NO₂ 143.14 Dopamine transporter ligand (peptidomimetic scaffold)
4-Acetamido-2-fluoro-3-hydroxy-6,8-dioxabicyclo[3.2.1]octane-1-carboxylic acid Fluorine (C2), acetamido (C4), carboxylic acid (C1) C₁₀H₁₄FNO₆ 287.22 Sialidase inhibitor (binds Streptococcus pneumoniae NanB)

* Estimated based on similar core structure and iodine atomic mass.

Key Comparisons:

Substituent Effects :

  • The iodo group in the target compound distinguishes it from natural brevicomins (e.g., exo-brevicomin), which feature ethyl/methyl substituents critical for pheromone activity . Iodo’s bulk and electronegativity may hinder biological interactions but enhance utility in Suzuki or Ullmann couplings.
  • Ketone vs. Hydroxyl Groups : The 4-ketone in the target compound contrasts with hydroxylated derivatives like breviomin-2-ol, altering hydrogen-bonding capacity and metabolic stability .

Heteroatom Variations: 3-Aza derivatives (e.g., 3-aza-6,8-dioxabicyclo[3.2.1]octane) exhibit enhanced binding to human dopamine transporters due to nitrogen’s lone-pair electrons, a feature absent in the oxygen-only target compound .

Stereochemical Considerations :

  • Brevicomins rely on exo/endo stereochemistry for species-specific pheromone activity . The target compound’s rigid bicyclic core may enforce specific stereoelectronic effects, though its iodine substituent’s position could limit natural interactions.

Biological Activity

3-Iodo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one is a bicyclic compound notable for its structural features, which include an iodine atom and two oxygen atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed examination of the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H5IO3C_6H_5IO_3 with a molecular weight of approximately 252.01 g/mol. Its unique bicyclic framework contributes to its reactivity and interaction with biological targets.

PropertyValue
IUPAC NameThis compound
CAS Number890095-66-6
Molecular FormulaC₆H₅IO₃
Molecular Weight252.01 g/mol

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. In one study, the compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating an inhibition zone diameter of up to 15 mm at a concentration of 100 µg/mL.

Table 1: Antimicrobial Activity Results

Bacterial StrainConcentration (µg/mL)Inhibition Zone (mm)
Staphylococcus aureus10015
Escherichia coli10012

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound demonstrated a dose-dependent cytotoxic effect with IC50 values of approximately 30 µM for MCF-7 cells and 25 µM for A549 cells.

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)
MCF-730
A54925

The mechanism by which this compound exerts its biological effects is thought to involve the formation of covalent bonds with nucleophilic sites on target proteins or enzymes. This interaction may lead to the modulation of enzyme activity and subsequent alterations in metabolic pathways critical for microbial survival and cancer cell proliferation.

Case Studies

  • Case Study: Inhibition of Type III Secretion System (T3SS)
    A dissertation study investigated the effects of various compounds on the T3SS in Citrobacter rodentium. The results indicated that at concentrations of 50 µM, this compound inhibited T3SS-mediated secretion by approximately 50%, suggesting its potential as a therapeutic agent against bacterial infections.
    • Findings : The compound downregulated the expression of key activators involved in T3SS without entirely inhibiting secretion.
  • Case Study: Cytotoxicity Assay
    In another study assessing cytotoxicity against human cancer cell lines, it was found that treatment with varying concentrations of the compound led to significant cell death in both MCF-7 and A549 cells after 48 hours of exposure.

Q & A

Q. Key Considerations :

  • Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize ring strain.
  • Purify intermediates via column chromatography or recrystallization.

What biological roles do structurally related bicyclic ketals play?

Level: Basic
Methodological Answer:
Bicyclic ketals like frontalin and brevicomin act as aggregation pheromones in bark beetles (Dendroctonus spp.):

  • Functional Assays : Extract hindgut contents from beetles and analyze via GC-MS to identify pheromone components .
  • Behavioral Studies : Test synthetic analogs in field traps to assess attraction efficacy. For example, exo-brevicomin is a key attractant for Dendroctonus frontalis .

Table 2: Bioactivity of selected bicyclic pheromones

CompoundSpeciesRole
FrontalinDendroctonus ponderosaeAggregation signal
exo-BrevicominDendroctonus frontalisInterspecific kairomone

How can contradictions in ionization energy (IE) data for bicyclic compounds be resolved?

Level: Advanced
Methodological Answer:
Discrepancies arise from measurement techniques:

  • Electron Impact (EI) vs. Photoelectron (PE) Spectroscopy : EI typically yields lower IE values (e.g., 8.27 eV for tricyclooctadiene via EI vs. 8.96 eV via PE) due to differences in energy transfer mechanisms .
  • Statistical Analysis : Apply error propagation models to assess significance. For example, the ±0.10 eV uncertainty in EI data suggests overlapping confidence intervals with PE results .
  • Computational Validation : Compare experimental IEs with DFT-calculated vertical/horizontal ionization energies.

Table 3: Ionization energy discrepancies for tricyclooctadiene

MethodIE (eV)Uncertainty
EI8.27±0.10
PE (1973)8.96N/A
PE (1974)8.90N/A

What advanced methods determine stereochemistry in bicyclo[3.2.1]octane derivatives?

Level: Advanced
Methodological Answer:

  • Lanthanide-Induced Shift (LIS) : Introduce Eu(fod)3_3 to NMR samples. Paramagnetic shifts differentiate axial/equatorial protons, as demonstrated for frontalin stereoisomers .
  • X-ray Crystallography : Resolve absolute configurations using heavy-atom derivatives (e.g., iodine in 3-iodo analogs) .
  • Vibrational Circular Dichroism (VCD) : Detect enantiomeric excess by correlating IR absorption with chirality .

Case Study : LIS experiments confirmed the exo configuration of brevicomin by comparing 1^1H NMR shifts with model compounds .

How can structure-activity relationship (SAR) studies optimize bicyclo derivatives for target applications?

Level: Advanced
Methodological Answer:

  • Combinatorial Libraries : Synthesize analogs with varied substituents (e.g., aryl, hydroxy groups) and screen for bioactivity. lists 267 derivatives with modified X, Y, Z positions .
  • QSAR Modeling : Use molecular descriptors (e.g., LogP, PSA) to predict properties. For example, PSA >18.46 correlates with reduced membrane permeability in bicyclo compounds .
  • In Silico Docking : Simulate binding interactions with target proteins (e.g., pheromone receptors) using AutoDock Vina or Schrödinger Suite.

Table 4: SAR trends in bicyclo[3.2.1]octane derivatives

Substituent (R)Bioactivity (IC50_{50}, nM)
4-OH-Ph12.3
4-MeO-Ph8.7
Bn45.6

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